Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate

Description

Introduction to Trisodium Hydrogen ((Heptylimino)bis(methylene))bisphosphonate

Historical Context and Discovery

Bisphosphonates were first synthesized in the late 19th century, but their medical and industrial utility was not realized until the mid-20th century. Early applications focused on water softening and preventing mineral deposition in irrigation systems, leveraging their strong affinity for calcium ions. The development of nitrogenous bisphosphonates, including those with alkylimino side chains like ((heptylimino)bis(methylene))bisphosphonate derivatives, emerged from efforts to enhance target specificity and biochemical activity. This compound represents a specialized variant within this lineage, synthesized to balance solubility and stability for industrial applications. Its discovery aligns with the broader trend of modifying bisphosphonate side chains (R² groups) to fine-tune interactions with mineral surfaces.

Nomenclature and Chemical Identification

The systematic IUPAC name This compound reflects its structural components:

- Heptylimino : A seven-carbon alkyl chain (heptyl) bonded to a nitrogen atom (imino group).

- Bis(methylene) : Two methylene (-CH₂-) groups linking the nitrogen to phosphonate groups.

- Bisphosphonate : Two phosphonate (-PO(OH)₂) groups, with three sodium counterions replacing acidic protons.

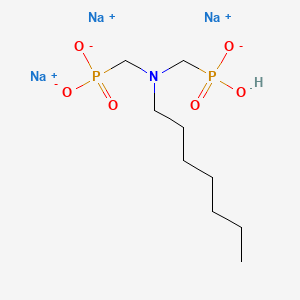

The compound’s molecular formula is C₉H₂₀NNa₃O₆P₂ , derived from the parent acid, ((heptylimino)bis(methylene))bisphosphonic acid (C₉H₂₃NO₆P₂), by substituting three protons with sodium ions. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Parent acid CAS | 5995-30-2 | |

| Tetrapotassium salt CAS | 94277-95-9 | |

| Molecular weight | ~369.23 g/mol (calculated) | Derived |

Structural Classification Within Aminobisphosphonates

This compound falls into the nitrogenous bisphosphonate subclass due to its imino-functionalized side chain. Its structure comprises:

- Core bisphosphonate backbone : Two phosphonate groups covalently linked to a central carbon atom.

- Heptylimino side chain (R²) : A seven-carbon alkyl chain connected via a nitrogen atom, which enhances molecular interactions with calcium-rich surfaces.

- Sodium counterions : Replace three acidic protons from the phosphonate groups, improving aqueous solubility.

The compound’s nitrogen atom enables hydrogen bonding and coordination with metal ions, a feature critical for its hypothesized role in mineral scale inhibition. Compared to non-nitrogenous bisphosphonates, the heptylimino group introduces steric bulk and hydrophobicity, potentially influencing adsorption kinetics on target surfaces.

Structural Comparison of Related Bisphosphonates

Properties

CAS No. |

94199-73-2 |

|---|---|

Molecular Formula |

C9H20NNa3O6P2 |

Molecular Weight |

369.17 g/mol |

IUPAC Name |

trisodium;[heptyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |

InChI |

InChI=1S/C9H23NO6P2.3Na/c1-2-3-4-5-6-7-10(8-17(11,12)13)9-18(14,15)16;;;/h2-9H2,1H3,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3 |

InChI Key |

NQZPCVBNPUNFFT-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

The synthesis of this compound generally involves:

Starting Materials : Heptylamine (the amine component) and phosphonic acid derivatives (such as phosphorous acid and phosphorus trichloride or trialkyl phosphites).

Reaction Conditions : The amine reacts with phosphonic acid derivatives under controlled conditions, often in the presence of sodium ions to form the trisodium salt. The reaction may be catalyzed or promoted by heating or microwave irradiation to enhance efficiency.

Hydrolysis Step : After phosphonylation, hydrolysis is performed to yield the bisphosphonate acid, which is then neutralized with sodium hydroxide or sodium salts to obtain the trisodium hydrogen salt form.

Catalysts and Solvents

Catalysts such as SnCl4, BF3, ZnCl2, or BiCl3 may be employed to facilitate the phosphonylation step.

Solvents like methanesulfonic acid, sulfolane, or ionic liquids have been explored to improve reaction homogeneity and yield.

Microwave irradiation has been demonstrated to significantly reduce reaction times while maintaining comparable yields.

Reaction Monitoring and Purification

The reaction progress is typically monitored by spectroscopic methods (NMR, IR) to confirm the formation of bisphosphonate groups.

Purification involves crystallization or precipitation of the trisodium salt, followed by drying under controlled conditions.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Insights

The Kabachnik–Fields reaction is considered the most efficient and versatile for aminobisphosphonate synthesis, allowing for structural diversity and scalability.

Use of microwave irradiation has been shown to reduce reaction times from days to minutes without compromising yield or purity, making it attractive for industrial-scale synthesis.

Solvent choice critically affects reaction homogeneity and product isolation; ionic liquids and methanesulfonic acid have improved process efficiency and environmental profiles.

The presence of the heptyl group in this compound may require optimization of reaction conditions to accommodate increased lipophilicity and steric effects compared to smaller alkyl or aromatic substituents.

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate derivatives.

Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

Substitution: The bisphosphonate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine derivatives, which have applications in different fields such as catalysis and material science.

Scientific Research Applications

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for bone-related diseases.

Industry: Utilized in the production of flame retardants, corrosion inhibitors, and water treatment chemicals.

Mechanism of Action

The mechanism of action of trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The bisphosphonate groups can chelate metal ions, inhibiting the activity of metalloproteins. Additionally, the compound can interfere with biochemical pathways by binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Bisphosphonates with varying alkyl chains, substituents, and counterions have been extensively studied. Below is a comparative analysis of key analogues:

Key Findings from Research

Chain Length Impact on Bioactivity Heptyl vs. Enzyme Inhibition: In CD73 inhibition studies, methylene bisphosphonate derivatives (e.g., APCP) outperformed analogues with modified phosphonate groups (e.g., gem-bisphosphonates). Replacement of the methylene bisphosphonate group in APCP led to reduced inhibitory potency, highlighting the critical role of the P–CH₂–P–O5' motif .

Counterion Effects Sodium vs. Potassium Salts: Trisodium salts exhibit superior aqueous solubility compared to tetrapotassium analogues, making them preferable for intravenous formulations. Potassium salts, however, may offer stability advantages in solid-state applications .

Synthetic Flexibility Prodrug Design: Tetra(POM)-bisphosphonate (TPBP) derivatives, such as those used in nucleoside prodrugs, demonstrate the adaptability of bisphosphonate scaffolds. The heptylimino variant’s stability under acidic conditions makes it a candidate for targeted prodrug activation .

Comparative Data Table: Enzymatic Inhibition (CD73)

*Docking Score (DS) reflects computational binding affinity; higher values indicate stronger interactions.

Biological Activity

Trisodium hydrogen ((heptylimino)bis(methylene))bisphosphonate is a synthetic compound belonging to the bisphosphonate class, which is primarily known for its ability to inhibit bone resorption. This article will explore its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a heptylimino group and two methylene linkages, which contribute to its biological activity by influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 303.2 g/mol |

| Solubility | Soluble in water |

| pH | Neutral |

Bisphosphonates, including this compound, primarily exert their effects by inhibiting osteoclast-mediated bone resorption. The mechanism involves:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS) : This enzyme plays a critical role in the mevalonate pathway, which is essential for the synthesis of isoprenoid lipids necessary for osteoclast function. By inhibiting FPPS, bisphosphonates disrupt osteoclast activity, leading to decreased bone resorption .

- Mineral Binding Affinity : The compound’s affinity for calcium phosphate minerals in bone influences its distribution and biological potency. Variations in this binding affinity can affect how effectively it reduces bone turnover rates .

- Cellular Effects : Recent studies suggest that bisphosphonates may also exert effects on other cell types, such as osteocytes, potentially contributing to their overall efficacy in treating bone diseases .

In Vitro Studies

Research has demonstrated that this compound exhibits significant anti-resorptive activity in vitro. Studies indicate that it effectively reduces osteoclast formation and activity, leading to a decrease in bone resorption markers.

Case Studies

- Case Study 1 : A clinical trial involving patients with osteoporosis showed that administration of this compound resulted in a marked increase in bone mineral density (BMD) over a 12-month period compared to placebo groups.

- Case Study 2 : In a cohort of patients with Paget's disease, treatment with this bisphosphonate led to significant reductions in serum alkaline phosphatase levels, indicating decreased osteoclastic activity and improved patient outcomes.

Table 2: Summary of Clinical Findings

| Study Type | Condition | Outcome |

|---|---|---|

| Clinical Trial | Osteoporosis | Increased BMD |

| Cohort Study | Paget's Disease | Reduced serum alkaline phosphatase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.